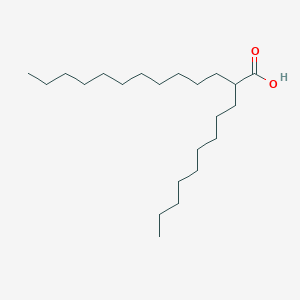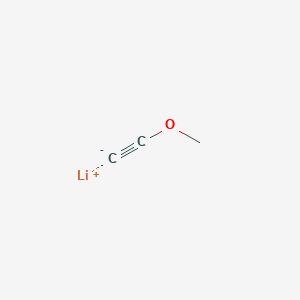
lithium;methoxyethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium methoxyethyne is a compound that combines lithium, a highly reactive alkali metal, with methoxyethyne, an organic molecule containing a methoxy group attached to an ethyne (acetylene) backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium methoxyethyne typically involves the reaction of lithium acetylide with methanol. The reaction proceeds as follows:
LiC≡CH+CH3OH→LiC≡C-OCH3+H2
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of lithium acetylide. The reaction mixture is usually stirred at room temperature until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
Industrial Production Methods
Industrial production of lithium methoxyethyne may involve the use of advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The process would involve the careful handling of lithium acetylide and methanol, with strict control over reaction conditions to prevent side reactions and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium methoxyethyne can undergo various types of chemical reactions, including:
Oxidation: Lithium methoxyethyne can be oxidized to form lithium methoxyacetate.
Reduction: The compound can be reduced to form lithium methoxyethane.
Substitution: Lithium methoxyethyne can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.
Major Products
Oxidation: Lithium methoxyacetate
Reduction: Lithium methoxyethane
Substitution: Various substituted methoxyethyne derivatives
Wissenschaftliche Forschungsanwendungen
Lithium methoxyethyne has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of lithium methoxyethyne involves its ability to participate in various chemical reactions due to the presence of the reactive lithium and methoxyethyne groups. The lithium atom can act as a strong nucleophile, while the methoxyethyne group can undergo addition and substitution reactions. These properties make lithium methoxyethyne a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium acetylide: Similar in reactivity but lacks the methoxy group.
Methoxyethyne: Contains the methoxyethyne group but lacks the lithium atom.
Lithium methoxide: Contains lithium and methoxy groups but lacks the ethyne backbone.
Uniqueness
Lithium methoxyethyne is unique due to the combination of lithium’s reactivity and the functional versatility of the methoxyethyne group. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Conclusion
Lithium methoxyethyne is a compound with significant potential in various scientific and industrial applications. Its unique combination of lithium and methoxyethyne groups allows for diverse chemical reactivity and versatility in synthetic chemistry. Further research into its properties and applications could lead to new advancements in materials science, pharmaceuticals, and other fields.
Eigenschaften
CAS-Nummer |
36677-82-4 |
|---|---|
Molekularformel |
C3H3LiO |
Molekulargewicht |
62.0 g/mol |
IUPAC-Name |
lithium;methoxyethyne |
InChI |
InChI=1S/C3H3O.Li/c1-3-4-2;/h2H3;/q-1;+1 |
InChI-Schlüssel |
IXWZSIDKMOQNDL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].COC#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)

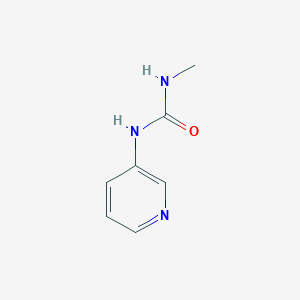

![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)

stannane](/img/structure/B14675285.png)
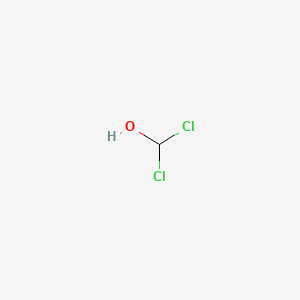
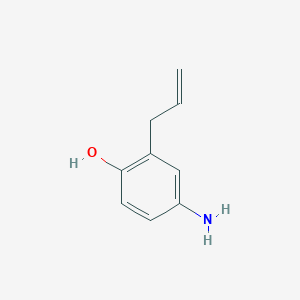

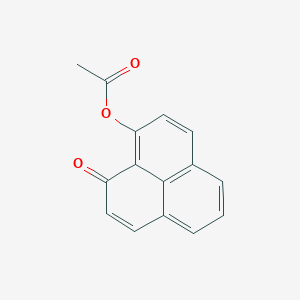
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
